molecular formula C18H23N3O5 B15119414 3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B15119414
M. Wt: 361.4 g/mol
InChI Key: NNNBMWJVZHBZHL-UHFFFAOYSA-N
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Description

3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[45]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the isoxazole ring through a [3+2] cycloaddition reaction between aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may leverage metal-free synthetic routes to minimize costs and environmental impact. Techniques such as the use of tert-butyl nitrite or isoamyl nitrite for efficient, one-pot synthesis of isoxazole derivatives are particularly advantageous .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4), reducing agents such as lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2) .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups yields ketones or aldehydes, while reduction of nitro groups results in amines .

Scientific Research Applications

3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

3-tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C18H23N3O5/c1-17(2,3)21-15(23)18(25-16(21)24)6-8-20(9-7-18)14(22)12-10-13(26-19-12)11-4-5-11/h10-11H,4-9H2,1-3H3

InChI Key

NNNBMWJVZHBZHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2(CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)OC1=O

Origin of Product

United States

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